![molecular formula C11H8F3N7O B2442762 N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,4-triazole-5-carboxamide CAS No. 1903602-08-3](/img/structure/B2442762.png)

N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,4-triazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

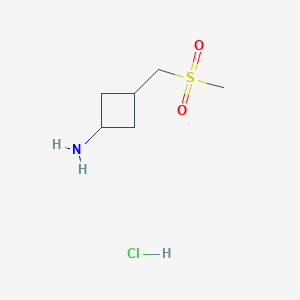

“N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,4-triazole-5-carboxamide” is a compound that belongs to the class of triazolopyridinone derivatives . These derivatives are of high value in both medicinal and material chemistry .

Synthesis Analysis

The synthesis of triazolopyridinone derivatives, such as the compound , can be achieved through an electrochemical rearrangement . This method uses diverse alkyl carboxylic acids as starting materials and allows for the efficient preparation of more than 60 functionalized triazolopyridinones under mild conditions . The control experiments support a mechanism involving an oxidative cyclization and 1,2-carbon migration .

Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]pyridine ring . This ring is a key component of the compound and plays a crucial role in its biological activity .

Chemical Reactions Analysis

The chemical reactions involving this compound are likely to involve its [1,2,4]triazolo[4,3-a]pyridine ring . The reactions may involve oxidative cyclization and 1,2-carbon migration .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity This compound and its derivatives have been explored for their potential in synthesizing novel molecules with significant biological activities. For example, enaminones derived from similar structures have been utilized to create substituted pyrazoles demonstrating both antitumor and antimicrobial activities. Such compounds exhibit inhibition effects on human breast and liver carcinoma cell lines, comparable to those of standard treatments like 5-fluorouracil (S. Riyadh, 2011). Furthermore, derivatives with the [1,2,4]triazolo[1,5-a]pyridine scaffold have been synthesized to explore their utility in medicinal chemistry, including compounds showing herbicidal activity at low application rates, suggesting a broad spectrum of potential applications in agricultural sciences (M. Moran, 2003).

Antimicrobial Applications The synthesis of heterocyclic compounds utilizing this core structure has also been shown to produce derivatives with noteworthy antimicrobial properties. A novel series of such derivatives demonstrated significant antibacterial activity against a range of bacteria, indicating the potential for developing new antibiotics or disinfectants based on these molecular frameworks (G. K. Patel & H. S. Patel, 2015).

Chemical Synthesis Innovations In the realm of chemical synthesis, compounds containing the [1,2,4]triazolo[4,3-a]pyridin-3-yl structure have been utilized as intermediates in the creation of diverse and complex molecules. New methods for synthesizing [1,2,4]Triazolo[1,5-a]pyridines from 2-aminopyridines have been developed, demonstrating the versatility and reactivity of this core structure in facilitating the synthesis of potentially biologically active compounds (Elliott W. D. Huntsman & J. Balsells, 2005).

Antitumor Activity Additionally, novel microtubule-active compounds featuring triazolo[1,5-a]pyrimidines have shown in vivo antitumor activity. Such compounds, structurally distinct from other classes of microtubule-active agents, exhibit unique mechanisms of action, offering new avenues for cancer treatment research (C. Beyer et al., 2008).

Wirkmechanismus

Target of Action

The primary targets of the compound N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,4-triazole-5-carboxamide are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets in cancer treatment .

Mode of Action

N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,4-triazole-5-carboxamide interacts with its targets, the c-Met and VEGFR-2 kinases, by binding to them . This binding inhibits the activity of these kinases, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 kinases by N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,4-triazole-5-carboxamide affects several biochemical pathways. These include pathways involved in cell proliferation and survival . The downstream effects of this inhibition include a reduction in tumor growth and progression .

Pharmacokinetics

Similar compounds have been shown to have satisfactory activity compared with lead compounds

Result of Action

The molecular and cellular effects of N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,4-triazole-5-carboxamide’s action include the inhibition of cell proliferation and the induction of apoptosis in cancer cells . Specifically, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells .

Zukünftige Richtungen

Triazolopyridinone derivatives, such as the compound , remain an underexplored area of chemical space . Future research could focus on the synthesis of sterically hindered tertiary substituted triazolopyridinone derivatives, which are currently underexplored . Additionally, further studies could explore the various biological activities of these compounds and their potential applications in medicinal and material chemistry .

Eigenschaften

IUPAC Name |

N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-1,2,4-triazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N7O/c12-11(13,14)6-2-1-3-21-7(18-20-9(6)21)4-15-10(22)8-16-5-17-19-8/h1-3,5H,4H2,(H,15,22)(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMLCOZZLHJWEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNC(=O)C3=NC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,4-triazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)aniline;dihydrochloride](/img/structure/B2442682.png)

![N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2442684.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-6-yl]acetic acid](/img/structure/B2442688.png)

![3-benzyl-9-(2-methoxy-5-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2442697.png)

![7-(4-bromophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2442700.png)